Butanoic acid, 4-(acetyloxy)-3-hydroxy-, methyl ester
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Overview
Description
Butanoic acid, 4-(acetyloxy)-3-hydroxy-, methyl ester is an organic compound that belongs to the ester family. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular compound is characterized by its unique structure, which includes a butanoic acid backbone with acetyloxy and hydroxy functional groups, and a methyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 4-(acetyloxy)-3-hydroxy-, methyl ester typically involves the esterification of butanoic acid derivatives. One common method is the Fischer esterification, where butanoic acid reacts with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods
In an industrial setting, the production of this ester can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the product. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 4-(acetyloxy)-3-hydroxy-, methyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to butanoic acid and methanol in the presence of water and an acid or base catalyst.
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis uses dilute hydrochloric acid, while basic hydrolysis (saponification) uses sodium hydroxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Hydrolysis: Butanoic acid and methanol.
Oxidation: Butanoic acid, 4-(acetyloxy)-3-oxo-, methyl ester.
Reduction: Butanoic acid, 4-(acetyloxy)-3-hydroxy-, methyl alcohol.
Scientific Research Applications
Butanoic acid, 4-(acetyloxy)-3-hydroxy-, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and as a model compound in enzymatic reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the production of fragrances, flavorings, and as a solvent in various chemical processes.
Mechanism of Action
The mechanism of action of butanoic acid, 4-(acetyloxy)-3-hydroxy-, methyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release butanoic acid, which can then participate in various biochemical pathways. The hydroxy and acetyloxy groups can also interact with enzymes and other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Butanoic acid, methyl ester: Lacks the acetyloxy and hydroxy groups, making it less reactive.
Butanoic acid, 4-methoxy-, methyl ester: Contains a methoxy group instead of a hydroxy group, altering its reactivity and biological activity.
Butanoic acid, 4-chloro-3-oxo-, methyl ester: Contains a chloro and oxo group, making it more reactive towards nucleophiles.
Uniqueness
Butanoic acid, 4-(acetyloxy)-3-hydroxy-, methyl ester is unique due to the presence of both acetyloxy and hydroxy groups, which provide additional sites for chemical reactions and interactions with biological molecules. This makes it a versatile compound in both synthetic and biological applications.
Properties
CAS No. |
110165-01-0 |
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Molecular Formula |
C7H12O5 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
methyl 4-acetyloxy-3-hydroxybutanoate |
InChI |
InChI=1S/C7H12O5/c1-5(8)12-4-6(9)3-7(10)11-2/h6,9H,3-4H2,1-2H3 |
InChI Key |
WGCYDSQTPIETDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC(CC(=O)OC)O |
Origin of Product |
United States |
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